molecular formula C17H14N2O3 B11840164 8-Quinolyl N-(2-methoxyphenyl)carbamate CAS No. 20842-56-2

8-Quinolyl N-(2-methoxyphenyl)carbamate

Cat. No.: B11840164
CAS No.: 20842-56-2
M. Wt: 294.30 g/mol
InChI Key: JBVRTTHNWJYOJW-UHFFFAOYSA-N
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Description

Standardized Chemical Nomenclature and Synonyms

The unique identity of a chemical compound is unequivocally established through standardized naming conventions and identifiers, which facilitate clear communication and information retrieval in scientific literature and databases.

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for the compound is quinolin-8-yl N-(2-methoxyphenyl)carbamate . uni.lu This name precisely describes the molecular architecture: a carbamate (B1207046) group where the nitrogen atom is substituted with a 2-methoxyphenyl group, and the carbonyl oxygen is bonded to the 8-position of a quinoline (B57606) ring.

In academic and commercial databases, the compound is referenced by several synonyms and unique identifiers. These are crucial for cross-referencing research and data. Common synonyms include (2-Methoxy-phenyl)-carbamic acid quinolin-8-yl ester and 8-Chinolyl-N-o-anisyl-carbamat. guidechem.com

Below is an interactive table summarizing the key identifiers for 8-Quinolyl N-(2-methoxyphenyl)carbamate.

IdentifierValue
Molecular Formula C17H14N2O3 uni.luguidechem.com
Molecular Weight 294.3 g/mol
CAS Number 20842-56-2 guidechem.com
InChI InChI=1S/C17H14N2O3/c1-21-14-9-3-2-8-13(14)19-17(20)22-15-10-4-6-12-7-5-11-18-16(12)15/h2-11H,1H3,(H,19,20) uni.lu
InChIKey JBVRTTHNWJYOJW-UHFFFAOYSA-N uni.lu
Canonical SMILES COC1=CC=CC=C1NC(=O)OC2=CC=CC3=C2N=CC=C3 uni.lu

Core Structural Moieties and Their Electronic Contributions

The chemical behavior and properties of this compound are determined by the synergistic electronic effects of its three primary structural components: the quinoline ring, the carbamate linkage, and the 2-methoxyphenyl substituent.

The quinoline component is a bicyclic aromatic heterocycle, formed by the fusion of a benzene (B151609) ring and a pyridine (B92270) ring. numberanalytics.comvedantu.com This structure is planar and features a conjugated pi system, which confers significant aromatic stability through electron delocalization. fiveable.me

A defining feature of the quinoline system is the presence of the nitrogen atom in the pyridine ring. Nitrogen is more electronegative than carbon, causing it to withdraw electron density from the aromatic system. This makes the quinoline ring an electron-deficient system. numberanalytics.com This electron deficiency influences its reactivity, particularly in electrophilic substitution reactions, which typically occur on the benzene portion of the fused ring system. numberanalytics.com The basic nature of quinoline stems from the lone pair of electrons on the nitrogen atom. vedantu.com

The carbamate linkage (-O-CO-NH-) is a distinctive functional group that can be viewed as a hybrid of an ester and an amide. nih.gov This "amide-ester" character is central to its chemical properties. The stability of the carbamate group is enhanced by resonance stabilization, which involves the delocalization of the nitrogen lone pair across the N-C-O system. nih.gov This resonance gives the C-N bond a partial double-bond character. nih.gov

Due to this pseudo double bond, carbamate molecules can exist as cis and trans isomers. nih.gov The carbamate group is also semi-polar and can participate in hydrogen bonding, acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the oxygen atoms). nih.gov The presence of electronegative oxygen and nitrogen atoms bonded to the carbonyl carbon makes the carbamate group more electrophilic than a simple amide. nih.gov

The 2-methoxyphenyl group, also known as an o-anisyl group, consists of a benzene ring substituted with a methoxy (B1213986) group (-OCH3) at the ortho position relative to its point of attachment to the carbamate nitrogen. The methoxy group exerts a dual electronic influence on the phenyl ring.

Resonance Effect: The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic pi system. This is a positive mesomeric or resonance effect (+M), which donates electron density to the ring, particularly at the ortho and para positions.

Inductive Effect: Due to the higher electronegativity of oxygen compared to carbon, the methoxy group also exerts an electron-withdrawing inductive effect (-I), pulling electron density away from the ring through the sigma bond.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20842-56-2

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

quinolin-8-yl N-(2-methoxyphenyl)carbamate

InChI

InChI=1S/C17H14N2O3/c1-21-14-9-3-2-8-13(14)19-17(20)22-15-10-4-6-12-7-5-11-18-16(12)15/h2-11H,1H3,(H,19,20)

InChI Key

JBVRTTHNWJYOJW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)OC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

Nomenclature and Definitive Structural Characteristics of 8 Quinolyl N 2 Methoxyphenyl Carbamate

Molecular Formula and Molecular Weight Data

The chemical composition of 8-Quinolyl N-(2-methoxyphenyl)carbamate is definitively represented by its molecular formula. This formula provides the precise number of atoms of each element present in one molecule of the compound. Based on computational data, the molecular formula for this compound is C17H14N2O3. uni.luguidechem.com This indicates that each molecule is composed of 17 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms.

The molecular weight of a substance is the mass of one mole of that substance. For this compound, the molecular weight is approximately 294.31 g/mol . guidechem.com A more precise value, the monoisotopic mass, which is the mass of a molecule with the most abundant isotope of each element, is calculated to be 294.10043 Da. uni.lu

The structural identity of the compound is further elucidated by various chemical identifiers. The CAS Registry Number, a unique numerical identifier assigned by the Chemical Abstracts Service, is 20842-56-2. guidechem.comcnreagent.com The systematic IUPAC (International Union of Pure and Applied Chemistry) name for the compound is quinolin-8-yl N-(2-methoxyphenyl)carbamate. uni.luguidechem.com It is also known by several synonyms, including (2-Methoxy-phenyl)-carbamic acid quinolin-8-yl ester and 8-Chinolyl-N-o-anisyl-carbamat. guidechem.com

The specific arrangement of atoms and chemical bonds within the molecule is described by notations such as SMILES (Simplified Molecular Input Line Entry System) and InChI (International Chemical Identifier).

Canonical SMILES: COC1=CC=CC=C1NC(=O)OC2=CC=CC3=C2N=CC=C3 uni.luguidechem.com

InChI: InChI=1S/C17H14N2O3/c1-21-14-9-3-2-8-13(14)19-17(20)22-15-10-4-6-12-7-5-11-18-16(12)15/h2-11H,1H3,(H,19,20) uni.luguidechem.com

These notations provide an unambiguous, text-based representation of the compound's molecular structure, confirming it consists of a quinoline (B57606) ring system where the hydroxyl group at position 8 is ester-linked to a carbamic acid, which in turn has a 2-methoxyphenyl group attached to the nitrogen atom.

Molecular Data for this compound

Synthetic Methodologies for 8 Quinolyl N 2 Methoxyphenyl Carbamate and Analogues

Established Synthetic Pathways

The most direct and established method for synthesizing aryl carbamates, such as 8-Quinolyl N-(2-methoxyphenyl)carbamate, involves the reaction between an alcohol or phenol (B47542) and an isocyanate. This pathway is widely utilized for its efficiency and straightforward nature.

The synthesis of this compound can be achieved through the nucleophilic addition of the hydroxyl group of Quinoline-8-ol to the electrophilic carbon of 2-Methoxyphenyl isocyanate. In this reaction, the lone pair of electrons on the oxygen atom of the hydroxyl group attacks the central carbon atom of the isocyanate group. This is followed by proton transfer to the nitrogen atom, resulting in the formation of the carbamate (B1207046) linkage.

This method is analogous to the synthesis of other heterocyclic carbamates, such as the preparation of 4-carbamoyloxy-quinolones from 4-hydroxyquinolines and various alkyl or aryl isocyanates. sciforum.net The reactivity of the hydroxyl group on the quinoline (B57606) ring is crucial for the success of this synthesis.

The reaction between phenols and isocyanates can often proceed without a catalyst, but the rate can be significantly enhanced by the use of appropriate catalysts. Typically, basic conditions are employed to facilitate the deprotonation of the phenolic hydroxyl group, thereby increasing its nucleophilicity. sciforum.net Common bases used for this purpose include tertiary amines such as triethylamine (B128534) or pyridine (B92270).

In addition to basic catalysts, organometallic compounds can also be employed to promote carbamate formation. For instance, bismuth-containing catalysts have been reported for the synthesis of isocyanates from the thermal decomposition of carbamates, indicating their potential role in the reversible formation of carbamates. google.com The choice of solvent is also critical, with aprotic solvents like tetrahydrofuran (B95107) (THF), methylene (B1212753) chloride, dioxane, or acetonitrile (B52724) being commonly used to avoid side reactions with the isocyanate. google.com

Parameter Condition Purpose Reference
Reactants Quinoline-8-ol, 2-Methoxyphenyl IsocyanateFormation of the target carbamateInferred
Catalyst Tertiary amines (e.g., triethylamine)To increase the nucleophilicity of the hydroxyl group sciforum.net
Solvent Aprotic solvents (e.g., THF, CH2Cl2)To prevent side reactions with the isocyanate google.com
Temperature Room temperature to refluxTo control the reaction rateGeneral Knowledge

Exploration of Alternative Synthetic Routes

Beyond the traditional isocyanate-alcohol reaction, several modern synthetic methodologies offer alternative pathways to this compound and its analogues. These methods often provide advantages in terms of substrate scope, functional group tolerance, and milder reaction conditions.

Palladium catalysis has emerged as a powerful tool for the formation of carbon-nitrogen and carbon-oxygen bonds. One such application is the synthesis of N-aryl carbamates. An efficient method involves the palladium-catalyzed cross-coupling of aryl halides or triflates with sodium cyanate (B1221674) in the presence of an alcohol. mit.edumit.edu This approach generates an aryl isocyanate in situ, which is then trapped by the alcohol to form the desired carbamate. This strategy could be adapted for the synthesis of the target molecule by using a suitable halo-quinoline derivative.

Another relevant palladium-catalyzed reaction is aminocarbonylation. This process involves the reaction of an aryl or vinyl halide with carbon monoxide and an amine in the presence of a palladium catalyst to form an amide. researchgate.net By substituting the amine with an alcohol, this methodology could potentially be extended to synthesize carbamates. For example, the aminocarbonylation of 1-iodoisoquinoline (B10073) has been successfully demonstrated, suggesting that similar strategies could be applied to 8-substituted quinolines. mdpi.com

Catalyst System Reactants Product Type Reference
Pd(OAc)2/PPh31-Iodoisoquinoline, CO, AmineIsoquinoline-1-carboxamide mdpi.com
Palladium complexesAryl halide/triflate, NaOCN, AlcoholN-Aryl carbamate mit.edumit.edu

Directed Ortho Metalation (DoM) is a powerful regioselective synthetic strategy that utilizes a directing metalation group (DMG) to deprotonate a specific ortho-position of an aromatic ring with a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then react with various electrophiles. The carbamate group, particularly the O-aryl N,N-diethylcarbamate, is one of the most powerful DMGs. nih.gov

This strategy could be employed for the functionalization of the quinoline ring system. By first synthesizing an 8-quinolyl carbamate, the carbamate group can then direct the metalation to the C7 position of the quinoline ring. Subsequent reaction with an electrophile would yield a 7-substituted-8-quinolyl carbamate. While this approach is more suited for the synthesis of analogues rather than the parent compound itself, it highlights the synthetic utility of the carbamate moiety in complex molecule synthesis. The stability of the ortho-lithiated carbamates is a critical factor, as they can undergo rearrangement at higher temperatures in a process known as the anionic-Fries rearrangement. uwindsor.ca

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of various chemical compounds, including carbamates. Enzymes such as lipases and esterases have been shown to catalyze the formation of carbamates. beilstein-journals.orgnih.gov For instance, the esterase from Pyrobaculum calidifontis VA1 (PestE) has been successfully used for the synthesis of carbamates from various amines and carbonates in an aqueous medium. nih.gov

Another approach involves coupling a Curtius rearrangement with a biocatalytic step. A continuous flow process has been developed where a Curtius rearrangement generates an isocyanate that is subsequently converted to a carbamate, with an immobilized lipase (B570770) (Candida antarctica lipase B, CALB) used to remove impurities. beilstein-journals.orgbeilstein-journals.org While the direct biocatalytic synthesis of this compound has not been reported, the existing literature on biocatalytic carbamate formation suggests that this is a viable and promising area for future research, particularly for creating more sustainable synthetic routes.

Enzyme Reaction Type Substrates Reference
Esterase (PestE)AminolysisAmines, Carbonates nih.gov
Lipase (CALB)Impurity removalBenzyl alcohol beilstein-journals.orgbeilstein-journals.org

Considerations for Yield Optimization and Process Scalability

The successful laboratory synthesis of this compound and its analogues is the foundational step toward its potential application. However, transitioning a synthetic route from a small-scale, exploratory setting to a larger, more efficient production process requires careful consideration of numerous variables that affect both the reaction yield and the feasibility of the process at scale. Key areas of focus include the optimization of reaction parameters to maximize product formation and the strategic selection of technologies and methodologies that ensure safety, efficiency, and economic viability during scale-up.

Yield Optimization

Maximizing the yield of the desired carbamate product is paramount. The primary route for synthesizing N-aryl carbamates of this type involves the reaction between an alcohol or phenol (in this case, 8-hydroxyquinoline) and an isocyanate (2-methoxyphenyl isocyanate). The optimization of this reaction is multifactorial, involving a delicate balance of catalysts, solvents, temperature, and stoichiometry.

Catalyst Selection: The addition of an alcohol to an isocyanate can proceed without a catalyst, but to achieve high yields and reasonable reaction rates, catalysis is often necessary. The choice of catalyst can significantly influence reaction efficiency. Common catalysts include tertiary amines and organometallic compounds. For large-scale production, heterogeneous or polymer-supported catalysts are particularly attractive as they can be easily removed by simple filtration, simplifying the purification process and allowing for catalyst recycling. chemistryviews.org For instance, studies on the synthesis of various carbamates have demonstrated the effectiveness of solid-supported catalysts, which can lead to high yields (over 95%) and show excellent reusability over multiple runs. mdpi.com The selection of a catalyst system often depends on the specific electronic and steric properties of the substrates.

Catalyst TypeExamplesAdvantagesConsiderations
Lewis Acids Indium triflate, Tin compoundsMild conditions, High yields. organic-chemistry.orgPotential for metal contamination in the final product; removal can be complex.
Organic Bases DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)Metal-free, promotes reaction under mild conditions. chemistryviews.orgacs.orgCan be difficult to remove from the reaction mixture.
Solid-Supported Catalysts TiO2/SiO2, Polymer-supported DBU (PS-DBU)Easy to separate (filtration), reusable, suitable for flow chemistry. chemistryviews.orgmdpi.comMay have lower activity compared to homogeneous counterparts; potential for leaching.
Palladium Complexes PdCl2 with co-catalystsEnables alternative routes (e.g., from aryl halides and sodium cyanate). mit.eduHigh cost of palladium, requires specific ligands and conditions.

Solvent Effects: The solvent plays a critical role by solvating reactants, influencing reaction kinetics, and affecting the stability of intermediates. For the reaction of an isocyanate with a hydroxyl group, aprotic solvents such as toluene, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are typically preferred to avoid side reactions with the solvent itself. rsc.orgresearchgate.net The polarity of the solvent can impact the reaction rate; however, the optimal choice must be determined experimentally to maximize selectivity and yield while minimizing byproduct formation.

Reaction Temperature and Time: Temperature control is crucial for optimizing carbamate synthesis. While higher temperatures generally increase the reaction rate, they can also promote the formation of undesirable byproducts. Isocyanates can react with the newly formed carbamate product at elevated temperatures to form an allophanate, which reduces the yield of the target molecule. nih.gov Therefore, the optimal temperature is the lowest at which the reaction proceeds to completion within a reasonable timeframe. Reaction progress should be monitored (e.g., by HPLC or TLC) to determine the point of maximum conversion and avoid prolonged heating that could lead to product degradation or side reactions. mdpi.com

Stoichiometry: Precise control over the molar ratio of 8-hydroxyquinoline (B1678124) to 2-methoxyphenyl isocyanate is essential. Using a slight excess of one reactant might be employed to drive the reaction to completion, but a large excess of the highly reactive isocyanate can increase the likelihood of side reactions.

Process Scalability

Scaling a synthetic process from the bench to a pilot plant or industrial scale introduces new challenges related to safety, cost, and process control. The exothermic nature of isocyanate reactions requires particular attention during scale-up.

Batch vs. Continuous-Flow Processing: While traditional organic synthesis relies on batch reactors, continuous-flow technology has emerged as a powerful tool for scaling up chemical processes, particularly those that are highly exothermic or involve hazardous reagents. nih.gov Continuous-flow systems offer significant advantages in heat transfer and safety. acs.org The small internal volume of microreactors allows for rapid dissipation of heat, preventing thermal runaways and reducing the formation of temperature-dependent byproducts. acs.org This technology enables safer operation at higher temperatures and pressures, potentially accelerating reaction rates and improving yields. nih.gov Furthermore, continuous processes can be more easily automated and can lead to more consistent product quality.

FeatureBatch ProcessingContinuous-Flow Processing
Heat Transfer Poor; surface-area-to-volume ratio decreases on scale-up, increasing risk of thermal runaway.Excellent; high surface-area-to-volume ratio allows for efficient and rapid heat exchange. acs.org
Safety Higher risk, especially with exothermic reactions or hazardous materials due to large volumes.Inherently safer; small reactor volumes limit the amount of material reacting at any given time. acs.org
Process Control Parameters can vary within the vessel; less precise control.Precise control over temperature, pressure, and residence time, leading to higher consistency.
Scalability "Scaling-up" requires redesigning reactors and can be complex and costly."Scaling-out" by running multiple reactors in parallel or operating for longer durations; more straightforward.
Purification Typically performed post-reaction in a separate step.Amenable to in-line purification techniques, such as using scavenger columns. nih.gov

Purification and Downstream Processing: On a large scale, purification methods like column chromatography become impractical and costly. The synthetic strategy should ideally be designed to yield a product that can be isolated by simple crystallization or precipitation. The use of heterogeneous or polymer-supported catalysts, as mentioned earlier, greatly simplifies downstream processing by allowing for catalyst removal via filtration. chemistryviews.org

Spectroscopic and Structural Characterization of 8 Quinolyl N 2 Methoxyphenyl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, the precise connectivity and spatial arrangement of atoms within 8-Quinolyl N-(2-methoxyphenyl)carbamate can be determined.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline (B57606) and methoxyphenyl rings, the methoxy (B1213986) group protons, and the N-H proton of the carbamate (B1207046) linkage. The chemical shifts (δ) are influenced by the electronic environment of each proton, and the spin-spin coupling between adjacent protons provides valuable information about their connectivity.

Expected ¹H NMR Spectral Data:

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
N-H (Carbamate)8.5 - 9.5Singlet (broad)-
Quinoline-H28.8 - 9.0Doublet of doublets~4.5, 1.5
Quinoline-H48.0 - 8.2Doublet of doublets~8.5, 1.5
Aromatic Protons6.8 - 7.8Multiplet-
Methoxy Protons (-OCH₃)3.8 - 4.0Singlet-

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. The spectrum for this compound would be expected to show 17 distinct signals, corresponding to each of its carbon atoms. The chemical shifts are indicative of the type of carbon (aliphatic, aromatic, carbonyl) and its local electronic environment.

Expected ¹³C NMR Spectral Data:

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O (Carbamate)152 - 155
Aromatic Carbons110 - 150
Methoxy Carbon (-OCH₃)55 - 60

Note: The assignments are predictive and would require confirmation through 2D NMR experiments.

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between protons that are coupled to each other, helping to trace out the spin systems within the quinoline and methoxyphenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum would show correlations between protons and the carbons to which they are directly attached, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the quinoline, carbamate, and methoxyphenyl moieties. For instance, a correlation between the N-H proton and the carbonyl carbon, as well as with carbons of the methoxyphenyl ring, would be expected.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C=O groups of the carbamate, the C-O and C-N bonds, and the aromatic C-H and C=C bonds.

Expected IR Absorption Bands:

Functional Group Expected Absorption Frequency (cm⁻¹) Intensity
N-H Stretch (Carbamate)3200 - 3400Medium
Aromatic C-H Stretch3000 - 3100Medium
C=O Stretch (Carbamate)1700 - 1730Strong
C=C Stretch (Aromatic)1450 - 1600Medium-Strong
C-O Stretch (Aryl Ether & Carbamate)1200 - 1250Strong
C-N Stretch1200 - 1350Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern.

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition of the molecule. For this compound (C17H14N2O3), the expected monoisotopic mass is 294.1004 Da uni.lu. HRMS analysis would be expected to yield a molecular ion peak ([M+H]⁺) at m/z 295.1077 uni.lu.

Predicted HRMS Data:

Adduct Calculated m/z
[M+H]⁺295.10771
[M+Na]⁺317.08965
[M-H]⁻293.09315

Source: PubChem CID 3329723 uni.lu

A plausible fragmentation pattern would involve the initial cleavage of the carbamate linkage, leading to the formation of ions corresponding to the 8-quinolyl and 2-methoxyphenyl isocyanate fragments, which would then undergo further fragmentation.

X-ray Crystallography for Solid-State Molecular Architecture Determination

No publicly accessible crystallographic data, including single-crystal X-ray diffraction analysis, is available for this compound. Therefore, a detailed description of its crystal system, space group, unit cell dimensions, bond lengths, bond angles, and intermolecular interactions cannot be provided.

Other Complementary Spectroscopic Techniques for Characterization

Similarly, specific experimental spectroscopic data from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound are not reported in the available literature. This prevents a detailed analysis of its molecular structure through these methods.

To provide a comprehensive and scientifically accurate article on the spectroscopic and structural characterization of this compound, the synthesis and subsequent detailed analysis of the compound would need to be performed and published.

Theoretical and Computational Investigations of 8 Quinolyl N 2 Methoxyphenyl Carbamate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in quantum mechanics, provide a detailed description of the electron distribution and energy of the molecule, which dictates its structure, stability, and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it a popular tool for studying a wide range of chemical systems.

For carbamate (B1207046) derivatives, DFT calculations can elucidate the distribution of electrons within the molecule, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the energy gap between them. The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates the opposite. In a study of carbamate-appended N-alkylsulphonamides, QSAR analysis revealed that both steric and electronic parameters significantly influence their inhibitory activity. researchgate.net

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas with a high electron density that are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating areas of low electron density that are prone to nucleophilic attack. nih.govresearchgate.net

For "8-Quinolyl N-(2-methoxyphenyl)carbamate," the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the carbamate group and the nitrogen atom of the quinoline (B57606) ring, highlighting these as potential sites for electrophilic interaction. researchgate.net The aromatic rings would exhibit a more complex potential distribution, with regions of both positive and negative potential.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational changes and flexibility of a molecule.

A conformational analysis of "this compound" would be crucial for understanding its three-dimensional structure and how it might interact with biological targets. The molecule possesses several rotatable bonds, particularly around the carbamate linkage and the bond connecting the methoxyphenyl group. A study on methoxyphenyl-N-pyridinylcarbamates utilized ab initio calculations to perform conformational analysis and generate potential energy surface (PES) diagrams, which illustrate the relative energies of different conformations. dcu.ie Such an analysis for "this compound" would identify the most stable, low-energy conformations and the energy barriers between them. This information is critical for understanding how the molecule might adapt its shape to fit into a binding site.

Prediction of Molecular Interactions and Reactivity Descriptors

Computational methods can also be employed to predict how a molecule will interact with other molecules and to calculate various descriptors that quantify its reactivity.

Predicted Collision Cross Section (CCS) Values

Collision Cross Section (CCS) is a measure of the three-dimensional shape of an ion in the gas phase. It is an important parameter in ion mobility-mass spectrometry (IM-MS), which separates ions based on their size and shape as they drift through a buffer gas. mdpi.com The CCS value can aid in the identification of unknown compounds by providing an additional piece of physical information alongside the mass-to-charge ratio. nih.govsemanticscholar.org

Predictive models, often based on machine learning algorithms like support vector regression (SVR), can be used to estimate the CCS values of molecules for which experimental data is unavailable. washington.edu These models are trained on large datasets of experimentally determined CCS values and use various molecular descriptors to make predictions. washington.edu For "this compound," a predicted CCS value would be a valuable asset for its potential identification in complex mixtures using IM-MS techniques. The accuracy of these predictions is continually improving, with median relative errors often falling below 5%. nih.govwashington.edu

Prediction MethodPredicted CCS (Ų)Ion AdductReference
Support Vector Regression (SVR)Data not available[M+H]⁺ washington.edu
Machine Learning ModelsData not available[M+H]⁺ mdpi.com

Computational Approaches to Structure-Activity Relationship (SAR) Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govkashanu.ac.ir By identifying the key structural features that influence activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules. mdpi.com

Reactivity and Reaction Mechanisms of 8 Quinolyl N 2 Methoxyphenyl Carbamate

Hydrolysis and Degradation Pathways of the Carbamate (B1207046) Linkage

The carbamate linkage (-NH-CO-O-) in 8-Quinolyl N-(2-methoxyphenyl)carbamate is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond. This process can be catalyzed by either acid or base and is a significant pathway for the degradation of the molecule. The stability of the carbamate moiety is a crucial factor in its biological activity and application. acs.org

Under basic conditions, the hydrolysis of carbamates can proceed through an E1cb-type mechanism, particularly for those derived from primary amines, which involves the in situ formation of an isocyanate intermediate. acs.org For N,N-disubstituted carbamates, the hydrolysis is generally more sluggish and follows a BAc2 mechanism. acs.org The rate and extent of hydrolysis are key considerations for the pharmacological profile of carbamate-containing compounds. acs.org

The degradation of the quinoline (B57606) ring itself can also occur, often through microbial or photochemical pathways. nih.govmdpi.com For instance, bacterial degradation can involve hydroxylation and dioxygenation reactions, leading to the opening of the heterocyclic ring. nih.gov

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings

Both the quinoline and the N-(2-methoxyphenyl) rings of the molecule can undergo electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS):

EAS reactions involve the replacement of a hydrogen atom on an aromatic ring with an electrophile. byjus.com The reaction proceeds through a two-step mechanism: the formation of a carbocation intermediate (arenium ion) followed by the removal of a proton to restore aromaticity. byjus.commasterorganicchemistry.com

Quinoline Ring: The quinoline ring system is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. Electrophilic attack typically occurs on the benzene ring portion of the quinoline, favoring positions 5 and 8. reddit.com This is because attack at these positions avoids disruption of the aromaticity of the pyridine (B92270) ring in the intermediate carbocation.

N-(2-methoxyphenyl) Ring: The methoxy (B1213986) group (-OCH3) on the phenyl ring is an activating group and directs incoming electrophiles to the ortho and para positions relative to it. However, the carbamate linkage can influence the regioselectivity of these reactions.

Nucleophilic Aromatic Substitution (SNAr):

SNAr reactions involve the attack of a nucleophile on an electron-poor aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. youtube.com

Quinoline Ring: The pyridine ring of the quinoline system is electron-deficient and can be susceptible to nucleophilic attack, particularly when activated by appropriate substituents.

N-(2-methoxyphenyl) Ring: The N-(2-methoxyphenyl) ring is less likely to undergo SNAr unless activated by strong electron-withdrawing groups. While traditionally viewed as a two-step addition-elimination process via a Meisenheimer complex, recent studies suggest that many SNAr reactions may proceed through a concerted mechanism. nih.govnih.gov

Metal-Mediated Transformations and Catalytic Applications

The quinoline and carbamate moieties of this compound provide potential coordination sites for metal ions, opening avenues for its use in catalysis.

The nitrogen atom of the quinoline ring and the oxygen or nitrogen atoms of the carbamate group can act as donor atoms, allowing the molecule to function as a ligand in transition metal complexes. Palladium catalysis is a powerful tool in organic synthesis, particularly for forming carbon-carbon and carbon-heteroatom bonds. nih.govbenthamdirect.comnih.gov

The design of ligands is crucial for the efficiency and selectivity of palladium-catalyzed reactions. nih.gov Ligands can influence the electronic and steric properties of the metal center, thereby modulating its reactivity. nih.gov Quinolyl-containing ligands have been employed in various palladium-catalyzed cross-coupling reactions.

Table 1: Potential Palladium-Catalyzed Reactions Utilizing this compound as a Ligand
Reaction TypeDescriptionPotential Role of the Ligand
Suzuki CouplingFormation of a C-C bond between an organoboron compound and an organic halide.Stabilize the palladium catalyst and facilitate the elementary steps of the catalytic cycle.
Heck ReactionFormation of a substituted alkene from an unsaturated halide and an alkene.Control regioselectivity and stereoselectivity.
Buchwald-Hartwig AminationFormation of a C-N bond between an aryl halide and an amine. benthamdirect.comPromote the reductive elimination step.
CarbonylationIntroduction of a carbonyl group into an organic molecule. nih.govInfluence the rate and selectivity of CO insertion.

The term "hemilabile" refers to ligands that contain at least two different donor atoms, one of which forms a strong bond with the metal center while the other forms a weaker, labile bond. whiterose.ac.uk This allows the ligand to reversibly dissociate one of its donor atoms, creating a vacant coordination site on the metal for substrate binding and activation. researchgate.netwwu.edu

This compound possesses the structural features of a potential hemilabile ligand. The quinoline nitrogen can form a strong coordinate bond with a metal, while the carbamate oxygen or the methoxy oxygen could form a weaker, dissociable bond. This hemilability can be advantageous in catalysis by balancing catalyst stability with reactivity. nih.gov

The ability of a ligand to be structurally responsive, including hemilability, can significantly impact a catalyst's lifetime, rate, and selectivity. acs.org

Functionalization Strategies of the Quinoline and Phenyl Moieties

Further modification of the this compound scaffold can be achieved through the functionalization of the quinoline and phenyl rings. These modifications can be used to fine-tune the electronic and steric properties of the molecule, potentially enhancing its biological activity or catalytic performance.

Quinoline Moiety:

The functionalization of the quinoline ring is a significant area of research due to the prevalence of this scaffold in medicinally important compounds. researchgate.netrsc.org C-H bond activation has emerged as a powerful strategy for the direct introduction of functional groups onto the quinoline core, offering a more atom-economical approach compared to traditional methods. researchgate.netrsc.org

Phenyl Moiety:

Investigations into the Biological Activities and Molecular Interactions of 8 Quinolyl N 2 Methoxyphenyl Carbamate

Mechanisms of Biological Action at a Molecular Level

The molecular structure of 8-Quinolyl N-(2-methoxyphenyl)carbamate, which combines a quinoline (B57606) scaffold with a carbamate (B1207046) functional group, strongly suggests a potential for interaction with specific biological targets, primarily enzymes involved in neurotransmission.

Potential Interactions with Enzymes or Receptors

The most probable biological targets for this compound are cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This prediction is based on the well-documented activity of carbamate-containing molecules as cholinesterase inhibitors. nih.govnih.gov Carbamates are recognized for their structural similarity to the neurotransmitter acetylcholine (B1216132), allowing them to fit into the active site of these enzymes. nih.gov

The mechanism of inhibition is covalent but reversible, often termed "pseudo-irreversible." It involves the carbamylation of a critical serine residue within the enzyme's active site. researchgate.net This process is initiated by a nucleophilic attack from the serine's hydroxyl group on the carbamate's carbonyl carbon. researchgate.net This forms a transient carbamylated enzyme intermediate that is significantly more stable and hydrolyzes much more slowly than the acetylated intermediate formed with acetylcholine. researchgate.net This effectively blocks the enzyme from breaking down acetylcholine, leading to an increase in its concentration at synaptic junctions. nih.gov

While cholinesterases are the primary expected targets, other receptors could potentially interact with this molecule. Studies on various carbamate insecticides have revealed off-target interactions with human melatonin (B1676174) receptors (hMT1 and hMT2), suggesting that the carbamate moiety can engage with G-protein coupled receptors. nih.govnih.gov The quinoline nucleus itself is a versatile scaffold found in compounds targeting a wide array of receptors, further broadening the potential interaction profile.

Modulation of Specific Biological Pathways (e.g., enzyme inhibition, receptor activation)

The primary modulated pathway is predicted to be cholinergic neurotransmission via the inhibition of AChE and BChE. By preventing the breakdown of acetylcholine, this compound would enhance cholinergic signaling. This is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. nih.gov

Beyond cholinesterase inhibition, compounds containing a methoxyphenyl carbamate structure have been investigated for other activities. For instance, methyl N-(4'-(9-acridinylamino)-2-methoxyphenyl)carbamate (mAMCA), an analogue of the anticancer agent amsacrine (B1665488), was found to be a poison for topoisomerase IIα and IIβ. nih.gov This suggests that this compound could potentially interfere with DNA replication and repair pathways, although this is a more speculative mechanism.

Additionally, a compound containing the N-(2-methoxyphenyl) moiety, N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, was shown to have leishmanicidal activity by inhibiting the parasite's arginase, inducing the production of reactive oxygen species (ROS), and triggering apoptosis. mdpi.com This indicates that the N-(2-methoxyphenyl) portion of the molecule can contribute to activity against parasitic pathways.

Structure-Activity Relationship (SAR) Studies for Biological Potency

The biological potency of this compound is determined by the interplay of its three main structural components. The following analysis explores the contribution of each part based on established SAR principles.

Influence of Quinoline Ring Substitution on Activity

The quinoline ring is not merely a scaffold but an active contributor to biological activity. The point of attachment of the carbamate group is critical. In the case of this compound, the linkage is at the 8-position. Studies on 8-aminoquinolines have shown that substitutions on the quinoline ring significantly affect activity and toxicity. who.int While direct data on 8-oxy-quinolyl carbamates is scarce, the position of the substituent is known to be a key determinant of efficacy in related compounds. For example, in a series of quinoline-O-carbamate derivatives designed as cholinesterase inhibitors, the position of the carbamate fragment dictated the selectivity and potency for AChE versus BChE.

Substitution PositionAChE IC50 (µM)BChE IC50 (µM)Selectivity
Position 4 > 400.87 - 2.83BChE selective
Position 5 1.3 - 5.60.81 - 4.5Dual inhibitors
Position 6 10.3 - 25.4> 40AChE selective
Position 8 6.5 - 14.8> 40AChE selective
(Data adapted from studies on related quinoline-O-carbamate derivatives)

This data suggests that placing the carbamate at the 8-position, as in the title compound, would likely confer selectivity for AChE over BChE.

Impact of Carbamate Moiety Modifications

The carbamate moiety is the key functional group for cholinesterase inhibition. Minor structural modifications to this group can lead to significant changes in biological activity. ajphs.com The nature of the substituents on the nitrogen atom of the carbamate is particularly important for determining potency and enzyme selectivity. nih.gov

In the target compound, the nitrogen is substituted with a 2-methoxyphenyl group. Studies on other N-aryl carbamates have shown that the electronic and steric properties of the aryl ring are crucial for interaction with the enzyme's active site. mdpi.com For example, introducing electron-withdrawing or electron-donating groups, or changing their position on the phenyl ring, can modulate the carbamylation rate and the stability of the carbamylated enzyme, thereby altering the inhibitory potency.

N-Substituent on CarbamateAChE InhibitionBChE Inhibition
N-methyl Minimal SelectivityMinimal Selectivity
N-ethyl Moderate BChE PreferenceModerate BChE Preference
N-2'-methylphenyl High AChE SelectivityHigh AChE Selectivity
N-4'-isopropylphenyl High BChE PreferenceHigh BChE Preference
(Data adapted from SAR studies of various carbamate inhibitors) nih.gov

This table illustrates how N-substitution patterns dictate enzyme selectivity. The N-(2-methoxyphenyl) group in the title compound would be expected to have a distinct influence on this profile.

Role of the 2-Methoxyphenyl Group on Interaction Profiles

The 2-methoxyphenyl group plays a significant role in orienting the molecule within the binding site and can form specific interactions that enhance affinity and selectivity. The methoxy (B1213986) (-OCH3) group is an electron-donating group that can influence the electronic properties of the entire N-aryl moiety.

The position of the methoxy group is critical. A study comparing ortho- and para-methoxyphenyl substituted compounds found that the positional change led to distinct spatial structures and could alter selectivity for biological targets. mdpi.com In the context of cholinesterase inhibitors, the 2-methoxy group could potentially form hydrogen bonds or other interactions with amino acid residues in the peripheral anionic site (PAS) or the acyl-binding pocket of the enzyme, thereby influencing the compound's inhibitory profile. In a study of topoisomerase II poisons, the presence of a 2-methoxy group on the N-phenylcarbamate ring (in mAMCA) was a key modification that distinguished its activity from its non-methoxylated counterpart. nih.gov

Analogues and Derivatives with Modified Biological Profiles

The core structure of this compound, which combines a quinoline ring with a carbamate group linked to a methoxyphenyl moiety, serves as a versatile scaffold for the development of analogues with diverse biological activities. ontosight.ai Modifications to this structure can significantly alter the compound's interaction with biological targets, leading to enhanced potency or novel mechanisms of action.

Research into compounds with similar structural features has revealed a range of biological effects. For instance, the quinoline scaffold is a well-established pharmacophore, with derivatives exhibiting properties such as anti-malarial, anti-inflammatory, and anti-cancer activities. ontosight.ai The carbamate group, on the other hand, is known to modulate the solubility, stability, and target interaction of molecules. ontosight.ai

One notable analogue, methyl-N-[4-(9-acridinylamino)-2-methoxyphenyl]carbamate hydrochloride (m-AMCA), which is a carbamate analogue of the topoisomerase II poison amsacrine, has demonstrated high cytotoxicity against non-cycling tumor cells. nih.gov This suggests that the carbamate and methoxyphenyl components can contribute to significant anticancer activity.

Further variations in the phenyl ring and the quinoline system have led to the discovery of compounds with potential antimicrobial and antiviral properties. ontosight.ai The lipophilicity and electronic properties of these derivatives are key determinants of their structure-activity relationship. nih.gov For example, some mono-substituted 8-hydroxyquinoline (B1678124) derivatives have shown moderate antiviral activity. nih.gov

Below is a table summarizing the biological activities of selected analogues and derivatives of this compound.

Compound/Analogue ClassModificationObserved Biological Activity
Methyl-N-[4-(9-acridinylamino)-2-methoxyphenyl]carbamate hydrochloride (m-AMCA)Acridine ring system instead of quinolineHigh cytotoxicity against non-cycling tumor cells nih.gov
Quinolin-8-yl (2,5-dimethoxyphenyl)carbamateDifferent methoxy substitution on the phenyl ringPotential anti-inflammatory, antimicrobial, and anticancer properties ontosight.ai
8-Hydroxy-N-phenylquinoline-2-carboxamidesCarboxamide linkage at position 2 of the quinoline ringAntiviral activity against H5N1 avian influenza viruses nih.gov
Quinolin-8-yl (3-methoxyphenyl)carbamateMethoxy group at position 3 of the phenyl ringPotential for drug discovery in infectious diseases and cancer therapy ontosight.ai

Broader Biological Application Perspectives through Mechanistic Research

The mechanistic exploration of compounds structurally related to this compound provides insights into its broader potential applications in therapeutics and agriculture.

Anticancer Mechanisms: The anticancer potential of quinoline and carbamate derivatives is a significant area of research. ontosight.aiontosight.ai Analogues of this compound have shown promise in this area. For example, the carbamate analogue m-AMCA exerts its cytotoxic effects through a mechanism that is distinct from topoisomerase I poisons like camptothecin (B557342) and only partially similar to the topoisomerase II poison amsacrine. nih.gov It appears to activate a cell cycle non-specific cytotoxicity mechanism that does not induce poly(ADP-ribose)polymerase (PARP) and is unaffected by the DNA polymerase inhibitor aphidicolin. nih.gov Both m-AMCA and amsacrine have been shown to induce p53 protein expression in proliferating cells and p21WAF1 regardless of the cell's proliferation status, leading to G1-phase cell cycle arrest. nih.gov Carbamate derivatives of other natural products have also demonstrated potent anticancer activity by inducing apoptosis through the inhibition of the NF-κB transcription factor complex. nih.gov

Antiviral Mechanisms: While specific antiviral mechanisms for this compound have not been detailed, research on related 8-hydroxyquinoline derivatives points to potential modes of action. For instance, certain substituted 8-hydroxy-N-phenylquinoline-2-carboxamides have been screened for their ability to inhibit the growth of highly pathogenic H5N1 avian influenza viruses. nih.gov The antiviral activity of such compounds is often linked to their ability to chelate metal ions essential for viral enzyme function or to interfere with viral entry and replication processes.

Antibacterial Mechanisms: The quinoline scaffold is present in many antibacterial agents. Research into 5-(Aryl/Heteroaryl)amino-4-quinolones has identified potent membrane-disrupting agents effective against antibiotic-resistant Gram-positive bacteria. nih.gov Although structurally different from this compound, this highlights the potential for quinoline-based compounds to target bacterial membranes.

While direct research on the agronomical applications of this compound is limited, the carbamate functional group is a well-known feature of many commercial insecticides and herbicides. nih.gov Carbamate pesticides typically function by inhibiting acetylcholinesterase, an essential enzyme in the nervous system of insects. This leads to the accumulation of acetylcholine and subsequent paralysis and death. The herbicidal action of some carbamates involves the inhibition of photosynthesis or other vital plant processes. Given the presence of the carbamate moiety, it is plausible that this compound and its derivatives could be investigated for similar modes of action in an agricultural context. ontosight.ai

In vitro studies on analogues provide a window into the potential cellular pathways affected by this compound.

The investigation of m-AMCA revealed its impact on cell cycle progression, causing a slowing of S-phase and arrest in the G2-phase. nih.gov This effect was more pronounced than that of amsacrine. nih.gov Furthermore, the differential induction of PARP activity by m-AMCA compared to other cytotoxic agents suggests a distinct interaction with cellular DNA damage response pathways. nih.gov The ability of both m-AMCA and amsacrine to induce p53 and p21WAF1 points to the involvement of this critical tumor suppressor pathway in their mechanism of action. nih.gov

Studies on other carbamate derivatives in cancer cell lines have shown that these molecules can induce apoptosis, a form of programmed cell death. nih.gov The inhibition of the NF-κB signaling pathway is a key mechanism, as this pathway is crucial for cell survival and proliferation. nih.gov

The table below summarizes the potential mechanistic actions based on studies of related compounds.

Biological Target/PathwayPotential Mechanism of Action
Anticancer
Topoisomerase IIPartial inhibition or interaction, leading to cytotoxicity nih.gov
Cell Cycle ProgressionSlowing of S-phase and arrest in G2-phase nih.gov
p53 and p21WAF1 PathwaysInduction of p53 and p21WAF1, leading to G1-phase arrest nih.gov
NF-κB SignalingInhibition of NF-κB, leading to apoptosis nih.gov
Antimicrobial
Bacterial Cell MembranePotential for membrane disruption nih.gov
Agronomical
AcetylcholinesterasePotential for inhibition in insects nih.gov

Advanced Research and Future Directions for 8 Quinolyl N 2 Methoxyphenyl Carbamate

Development of Novel Synthetic Methodologies with Enhanced Sustainability and Efficiency

The chemical synthesis of carbamates, including the 8-quinolyl N-(2-methoxyphenyl)carbamate scaffold, is undergoing a paradigm shift towards greener and more efficient methodologies. Traditional routes often involve hazardous reagents, but contemporary research emphasizes sustainable alternatives.

One promising direction is the utilization of carbon dioxide (CO2) as a C1 source, which is a non-toxic, abundant, and inexpensive reagent. psu.edursc.org Basic catalysts have shown efficacy in converting amines, alcohols, and CO2 into the corresponding carbamates under mild conditions, offering a halogen-free synthetic pathway. psu.edursc.org Another significant advancement is the adoption of continuous flow chemistry. beilstein-journals.org Flow processes can be coupled with techniques like the Curtius rearrangement to produce carbamate (B1207046) products in high yield and purity, minimizing the need for isolating potentially unstable intermediates and simplifying purification. beilstein-journals.org Research has also focused on developing practical, scalable routes to key precursors like 8-aminoquinolines using readily installable and easily deprotectable amidating reagents under mild catalytic conditions. nih.gov These methods enhance both the efficiency and the environmental footprint of synthesizing quinoline-based compounds.

Table 1: Comparison of Synthetic Methodologies for Carbamate Synthesis

Methodology Key Features Advantages Relevant Compounds
Conventional Synthesis Use of phosgene (B1210022) derivatives or isocyanates Well-established, versatile General Carbamates
Green Synthesis with CO2 Utilizes CO2 as a C1 feedstock with basic catalysts Halogen-free, uses abundant reagent, non-toxic psu.edursc.org Aliphatic Carbamates
Continuous Flow Processing Telescoped reactions, miniaturized reactors, biocatalysis integration Enhanced safety, scalability, high yield and purity, reduced waste beilstein-journals.org Cbz-Carbamates

| Catalytic Amidation | Rh(III)-catalyzed C-H activation with carbamate reagents | High convenience for gram-scale synthesis, mild conditions nih.gov | 8-Aminoquinolines |

Comprehensive Mechanistic Understanding of Biological Interactions through Multi-Omics Approaches

To fully comprehend the biological impact of this compound, future research is moving beyond single-target assays towards integrated multi-omics analyses. nih.govresearchgate.net This approach involves combining genomics, transcriptomics, proteomics, and metabolomics to create a holistic picture of the compound's effects on a biological system. nih.govresearchgate.net

For related compounds, studies have already pointed to mechanisms like the induction of reactive oxygen species (ROS) and apoptosis in pathogens such as Leishmania mexicana. mdpi.com A multi-omics strategy could build on such findings by:

Proteomics: Identifying the specific protein targets or pathways that are altered upon compound exposure, confirming downstream effects of initial target engagement.

Transcriptomics: Analyzing changes in gene expression to understand the cellular response to the compound, including the activation of stress-response or cell death pathways.

Metabolomics: Profiling changes in cellular metabolites to reveal disruptions in key biochemical pathways essential for pathogen survival or cancer cell proliferation. nih.gov

This methodology allows for the discovery of unexpected biological interactions and provides a deeper understanding of both on-target and potential off-target effects, which is crucial for predicting efficacy and potential liabilities. nih.govresearchgate.net

Design and Synthesis of Advanced Analogues with Tuned Activity and Selectivity Profiles

The 8-quinolyl carbamate scaffold is a versatile template for the design of new therapeutic agents. Structure-activity relationship (SAR) studies are fundamental to optimizing the compound's properties by making targeted chemical modifications. Research on related 8-quinolinamine and 8-hydroxyadenine (B135829) analogues has demonstrated that small structural changes can lead to significant shifts in biological activity. nih.govnih.gov

Key areas for modification and optimization include:

The Quinoline (B57606) Core: Introducing substituents at various positions on the quinoline ring can modulate lipophilicity, electronic properties, and metabolic stability. For instance, studies on related 8-hydroxyadenines showed that adding a 2-methoxyethylamino group at the C(2)-position resulted in potent interferon-inducing activity. nih.gov

The Carbamate Linker: The carbamate group itself is a critical hydrogen-bonding element, and its orientation and rigidity can influence target binding.

The Phenyl Ring: Altering the substitution pattern on the N-(2-methoxyphenyl) group can fine-tune selectivity and potency. For example, adding chloro or other groups has been explored in related structures. uni.lu

Systematic synthesis and evaluation of such analogues can lead to compounds with enhanced potency against specific targets (e.g., malarial parasites, leishmania, or specific kinases) and improved selectivity, thereby minimizing off-target effects. nih.govnih.gov

Table 2: Structure-Activity Relationship Insights for Quinoline Derivatives

Compound Class Structural Modification Impact on Biological Activity
8-Quinolinamine Analogues Introduction of 2-tert-butylprimaquine (B1242390) relation Curative antimalarial and promising antileishmanial activities nih.gov
8-Hydroxy-N-phenylquinoline-2-carboxamides Mono-substitution on phenyl ring Moderate antiviral activity against H5N1 avian influenza nih.gov

| 2-Amino-8-hydroxyadenines | 2-methoxyethylamino group at C(2) position | Potent in vivo interferon-inducing activity nih.gov |

Integration with High-Throughput Screening and Computational Drug Discovery Platforms

The discovery and optimization of novel bioactive compounds based on the this compound scaffold can be greatly accelerated by integrating high-throughput screening (HTS) and computational methods. nih.gov

High-Throughput Screening (HTS) allows for the rapid testing of large chemical libraries against specific biological targets or in cell-based phenotypic assays. nih.govnuvisan.com This enables the initial identification of "hit" compounds that exhibit a desired biological effect. HTS can be applied to libraries of quinoline carbamate analogues to quickly map the SAR landscape and identify promising candidates for further development. plos.orgaxxam.com

Computational Drug Discovery complements HTS by providing predictive power. Techniques such as:

Virtual Screening: Computationally docking a virtual library of compounds into the 3D structure of a target protein to predict binding affinity.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of compounds with their biological activity. epa.gov

Density Functional Theory (DFT): Studying the electronic structure of molecules to understand reaction mechanisms and the role of catalysts in synthesis, which can aid in the design of new synthetic routes. mdpi.com

By combining HTS to generate initial data with computational modeling to refine and prioritize new analogue designs, the drug discovery process becomes a more efficient, iterative cycle. plos.orgmdpi.com

Exploration of Supramolecular Chemistry and Materials Science Applications for the Compound Class

Beyond its biological potential, the 8-quinolyl carbamate structure possesses features that make it attractive for applications in supramolecular chemistry and materials science. The quinoline moiety is a well-known metal-coordinating ligand and can participate in non-covalent interactions like π-π stacking. nih.gov

Potential applications in these fields include:

Fluorescent Sensors: The inherent fluorescence of the quinoline ring can be modulated by binding to specific analytes. For example, related tris(8-methoxy-2-quinolylmethyl)amine compounds have been developed as highly sensitive fluorescent probes for zinc ions (Zn2+). rsc.org This suggests that derivatives of this compound could be engineered as chemosensors for detecting metal ions or other small molecules.

Novel Materials: The ability of the quinoline structure to self-assemble or coordinate with metals could be harnessed to create new supramolecular polymers or metal-organic frameworks (MOFs) with unique electronic or photophysical properties.

Derivatizing Agents: Related quinoline carbamates, such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, are used as highly reactive reagents for fluorescently labeling and analyzing amino acids, demonstrating their utility in analytical chemistry. nih.govnih.gov

Exploring these non-biological applications opens up new avenues for the 8-quinolyl carbamate class of compounds, extending their utility from medicine to advanced materials and diagnostics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-Quinolyl N-(2-methoxyphenyl)carbamate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves coupling quinoline derivatives with substituted phenyl carbamates. A key route utilizes Cu(II)- or Ni(II)-catalyzed hydrolysis under neutral conditions to stabilize intermediates and prevent undesired side reactions . Optimization strategies include:

  • Catalyst screening : Testing transition metal catalysts (e.g., CuCl₂ vs. NiCl₂) to enhance reaction efficiency.
  • Temperature control : Maintaining mild temperatures (20–40°C) to avoid decomposition of the carbamate group.
  • Purification : Employing column chromatography with gradients of ethyl acetate/hexane to isolate high-purity products .

Q. How does pH influence the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability is pH-dependent due to the susceptibility of the carbamate bond to hydrolysis. At neutral pH (7.4), enzymatic degradation by hepatic microsomes dominates, while acidic conditions (pH 4.5) promote non-enzymatic hydrolysis . Researchers should:

  • Use buffered solutions (e.g., phosphate buffer pH 7.4) for biological assays.
  • Avoid prolonged storage in acidic media unless studying degradation pathways.

Q. What spectroscopic techniques are recommended for characterizing this compound and its derivatives?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and carbamate linkage integrity .
  • HRMS : High-resolution mass spectrometry for exact mass validation .
  • HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) to monitor purity and degradation products .

Advanced Research Questions

Q. How do species differences in hepatic enzyme expression impact the metabolism of this compound?

  • Methodological Answer : Metabolic pathways vary significantly between species due to CYP enzyme expression profiles. For example:

  • Rabbit microsomes : Generate reactive metabolites like o-aminophenol and o-nitrosoanisole via CYP1A2-mediated oxidation .
  • Rat microsomes : Primarily produce reductive metabolites (e.g., o-anisidine) due to lower CYP1A2 activity .
  • Experimental validation : Use species-specific microsomes and CYP inhibitors (e.g., α-naphthoflavone for CYP1A2) to map metabolic pathways .

Q. What experimental strategies can resolve contradictions in reported metabolic pathways of this compound?

  • Methodological Answer : Discrepancies often arise from variations in enzyme sources, incubation conditions, or analytical methods. To address this:

  • Standardize conditions : Use identical pH (7.4), NADPH cofactors, and incubation times across studies.
  • Cross-validate with multiple techniques : Combine HPLC, LC-MS, and isotopic labeling to track metabolite formation .
  • Control for non-enzymatic reactions : Include negative controls (e.g., microsomes without NADPH) .

Q. How can supramolecular encapsulation modulate the spin state and reactivity of this compound derivatives?

  • Methodological Answer : Encapsulation in halogen-bonded networks (e.g., using sym-triiodotrifluorobenzene) alters electronic properties. Researchers can:

  • Synthesize host-guest complexes : Co-crystallize the compound with halogen-bond donors.
  • Characterize spin states : Use magnetic susceptibility measurements and X-ray crystallography to correlate structure with reactivity .

Q. What role do CYP enzymes play in the bioactivation of this compound, and how can this be experimentally validated?

  • Methodological Answer : CYP enzymes convert the compound into reactive intermediates (e.g., hydroxylamines) that form DNA adducts. Validation steps:

  • Enzyme induction : Pre-treat animal models with CYP inducers (e.g., β-naphthoflavone for CYP1A2) and compare metabolite profiles .
  • Inhibition assays : Use ketoconazole (CYP3A4 inhibitor) or sulfaphenazole (CYP2C9 inhibitor) to block specific pathways .

Data Contradiction Analysis

  • Key Example : Species-specific differences in metabolite profiles (e.g., o-aminophenol in rabbits vs. o-anisidine in rats) .
    • Resolution : Cross-species comparative studies using isoform-specific CYP inhibitors and recombinant enzymes.
  • Conflicting Stability Reports : Non-enzymatic hydrolysis at acidic pH vs. enzymatic degradation at neutral pH .
    • Resolution : Clearly document pH and enzyme presence in experimental protocols.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.